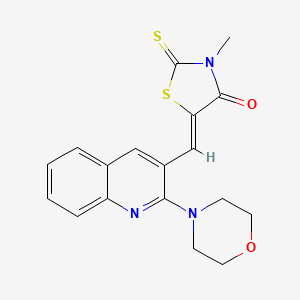

(Z)-3-methyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

Descripción

Propiedades

IUPAC Name |

(5Z)-3-methyl-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S2/c1-20-17(22)15(25-18(20)24)11-13-10-12-4-2-3-5-14(12)19-16(13)21-6-8-23-9-7-21/h2-5,10-11H,6-9H2,1H3/b15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOPDQCYOLJJEZ-PTNGSMBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCOCC4)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)/C(=C/C2=CC3=CC=CC=C3N=C2N4CCOCC4)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-methyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one typically involves the condensation of 2-morpholinoquinoline-3-carbaldehyde with 3-methyl-2-thioxothiazolidin-4-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions in a suitable solvent like ethanol or methanol. The reaction proceeds via the formation of a Schiff base intermediate, which subsequently undergoes cyclization to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.

Substitution: The quinoline and morpholine rings can participate in various substitution reactions, such as nucleophilic aromatic substitution, where nucleophiles replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline or morpholine derivatives.

Aplicaciones Científicas De Investigación

The compound (Z)-3-methyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered interest in various scientific research applications due to its potential therapeutic properties. This article aims to explore its applications across different domains, including medicinal chemistry, pharmacology, and biochemistry, supported by comprehensive data tables and case studies.

Structural Characteristics

The compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of the morpholinoquinoline moiety enhances its pharmacological profile, potentially contributing to its activity against various diseases.

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involved the inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

This table summarizes findings from a study where the compound was tested against common pathogens. The results indicate moderate to strong activity, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

Emerging evidence suggests that thiazolidinone derivatives can modulate inflammatory responses, making them candidates for treating inflammatory diseases.

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases.

Case Study: Neuroprotection in Alzheimer’s Disease Models

In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, potentially through antioxidant mechanisms. This suggests a role in developing therapies for Alzheimer's disease.

Mecanismo De Acción

The mechanism of action of (Z)-3-methyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s quinoline and morpholine rings may facilitate binding to these targets, while the thiazolidinone core can participate in various chemical reactions that modulate the activity of the target molecules. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Morpholino Substituents

- (Z)-3-morpholino-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one (CAS 881817-71-6) Key differences: Replaces the 2-morpholinoquinoline group with a pyridin-3-ylmethylene substituent. However, the pyridine moiety may improve metabolic stability .

- Morpholine-containing 5-arylideneimidazolones (e.g., compound 11, 18, 22, 23) Key differences: Substitutes the thiazolidinone core with an imidazolone ring. Impact: The imidazolone scaffold shows enhanced selectivity for bacterial efflux pump inhibition, whereas thiazolidinones are more commonly associated with kinase or protease inhibition .

Thioxothiazolidinone Derivatives with Heterocyclic Substituents

- (Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one derivatives Key differences: Features a pyrazole ring instead of quinoline. Impact: Pyrazole-containing derivatives exhibit strong antibacterial activity against Gram-positive pathogens (e.g., S. aureus), whereas quinoline-morpholino hybrids may target Gram-negative bacteria due to enhanced membrane permeability .

- (Z)-5-((benzo[b]thiophen-3-yl)methylene)-2-thioxothiazolidin-4-one (CAS 30125-98-5) Key differences: Incorporates a benzothiophene group.

Key Research Findings

- Role of the Morpholino Group: Morpholino substituents enhance solubility and bioavailability, as seen in analogues like (Z)-3-morpholino-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one, which showed improved pharmacokinetic profiles in preclinical studies .

- Quinoline vs. Indole Scaffolds: Quinoline-containing derivatives (e.g., the target compound) exhibit stronger intercalation with nucleic acids compared to indole-based analogues, which prioritize hydrophobic interactions .

- Synthetic Efficiency: Microwave-assisted synthesis of rhodanine derivatives (e.g., (Z)-5-((4-diphenylaminobiphenyl)methylene)-2-thioxothiazolidin-4-one) achieves yields >90%, suggesting scalable routes for similar compounds .

Q & A

Q. What are the key synthetic routes and optimization strategies for (Z)-3-methyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one?

The synthesis involves multi-step processes:

- Step 1 : Preparation of the quinoline derivative via nucleophilic substitution of 2-chloroquinoline with morpholine to yield 2-morpholinoquinoline .

- Step 2 : Formation of the thiazolidinone ring by reacting 3-methyl-2-thioxothiazolidin-4-one with an aldehyde under basic conditions.

- Step 3 : Condensation of intermediates using a base (e.g., NaOH) to form the final product.

Optimization strategies include solvent selection (e.g., ethanol or DMF), temperature control (reflux conditions), and purification via recrystallization or chromatography .

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

Key techniques include:

Q. What strategies improve the solubility and bioavailability of this compound for in vitro studies?

- Introducing hydrophilic groups (e.g., morpholino) or using co-solvents (DMSO/water mixtures) .

- Prodrug derivatization of the thioxothiazolidinone ring to enhance membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., DNA intercalation vs. protein thiol binding)?

- Mechanistic studies : Use surface plasmon resonance (SPR) to quantify DNA binding affinity and enzyme inhibition assays (e.g., glutathione reductase) to assess covalent protein interactions .

- Cellular localization assays : Fluorescence microscopy with labeled derivatives to track subcellular targeting .

- Dose-response profiling : Compare cytotoxicity (e.g., HEK-293 cells) with therapeutic activity to identify selectivity windows .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) in analogs?

- Systematic substituent variation : Modify the quinoline’s morpholino group or thiazolidinone’s alkyl chains to assess impacts on bioactivity .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like DNA topoisomerases or thioredoxin reductase .

- High-throughput screening : Test analogs against diverse enzyme panels to identify off-target effects .

Q. How can reaction kinetics be analyzed for the compound’s stability under physiological conditions?

- pH-dependent stability assays : Monitor degradation via HPLC at pH 2–10 to simulate gastrointestinal and bloodstream environments .

- Temperature-accelerated studies : Use Arrhenius plots to predict shelf-life and storage requirements .

Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they addressed?

Q. How can researchers balance enzyme inhibition potency with cytotoxicity in drug development?

- Selectivity indices : Calculate IC50 ratios between target enzymes (e.g., COX-2) and healthy cell lines (e.g., HEK-293) .

- Metabolic profiling : Use hepatic microsomes to identify detoxification pathways and mitigate off-target toxicity .

Q. What advanced spectroscopic techniques elucidate the compound’s interaction with biological macromolecules?

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with DNA or proteins .

- Time-resolved fluorescence : Study conformational changes in target enzymes upon inhibitor binding .

Q. How do substituents on the quinoline and thiazolidinone moieties influence photochemical reactivity?

- UV-vis spectroscopy : Track absorbance shifts under light exposure to assess photo-degradation risks .

- Electrochemical studies : Cyclic voltammetry to measure redox potentials and predict radical-mediated toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.